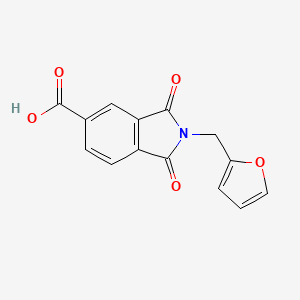

2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-12-10-4-3-8(14(18)19)6-11(10)13(17)15(12)7-9-2-1-5-20-9/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALJDQQNBSEPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358329 | |

| Record name | 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

356575-75-2 | |

| Record name | 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule with potential applications in medicinal chemistry and materials science. This document details a robust synthetic protocol, outlines key characterization techniques, and provides insights into the rationale behind the experimental choices.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through the condensation reaction of trimellitic anhydride and furfurylamine. This approach is a variation of the well-established Gabriel synthesis of primary amines, which highlights the reactivity of the phthalimide functional group in organic synthesis[1].

Rationale for Starting Material Selection

-

Trimellitic Anhydride: This starting material is chosen as it possesses the core phthalic anhydride structure necessary for the formation of the isoindoline-1,3-dione moiety. Crucially, it also contains a carboxylic acid group at the 5-position of the aromatic ring, which is retained in the final product and is available for further functionalization, a desirable feature in drug development for modifying pharmacokinetic properties[2][3].

-

Furfurylamine: This reagent provides the furylmethyl substituent at the nitrogen atom of the phthalimide ring. The furan moiety is a common scaffold in medicinal chemistry, known to impart a range of biological activities[4].

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism. Initially, the primary amine of furfurylamine acts as a nucleophile, attacking one of the carbonyl carbons of the trimellitic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization through dehydration, yielding the final imide product.

Glacial acetic acid is an ideal solvent for this reaction as it facilitates the dissolution of the starting materials and aids in the removal of water during the cyclization step, driving the equilibrium towards the product.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Trimellitic anhydride | ≥97% | Sigma-Aldrich |

| Furfurylamine | ≥99% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Deionized Water | ||

| Ethanol | 95% |

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine trimellitic anhydride (19.21 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Addition of Amine: While stirring, slowly add furfurylamine (9.71 g, 0.1 mol) to the suspension. The addition should be done dropwise to control any potential exotherm.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After cooling to room temperature, the product will precipitate out of the solution. Pour the mixture into 500 mL of cold deionized water to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water (3 x 100 mL) to remove any residual acetic acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain a purified, crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₉NO₅[5][6] |

| Molecular Weight | 271.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton will likely appear as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons on the phthalimide ring will appear in the aromatic region (δ 7.5-8.5 ppm). The furan ring protons will also be in the aromatic region but at slightly lower chemical shifts, and the methylene protons connecting the furan and the imide nitrogen will likely be a singlet around δ 4.8-5.0 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show signals for the carbonyl carbons of the imide and the carboxylic acid at the downfield end of the spectrum (δ > 160 ppm). The aromatic and furan carbons will appear in the range of δ 110-150 ppm. The methylene carbon will be observed at a higher field.

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak [M+H]⁺ at m/z 272.05. The fragmentation pattern may involve the loss of CO₂, H₂O, and cleavage of the furfuryl group, which is characteristic of N-substituted phthalimides[7][8].

The IR spectrum will provide information about the functional groups present. Key expected absorption bands are:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

C-H stretch (aromatic and furan): ~3100 cm⁻¹

-

C=O stretch (imide): Two characteristic bands around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric)[9][10][11]

-

C=O stretch (carboxylic acid): ~1690 cm⁻¹

-

C-N stretch (imide): ~1380 cm⁻¹

Caption: Characterization workflow for the synthesized compound.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The purity of the synthesized compound can be initially assessed by its sharp melting point and by TLC analysis. The comprehensive spectroscopic data from NMR, MS, and IR should be consistent and collectively confirm the proposed structure. For instance, the presence of the carboxylic acid group will be evidenced by the broad O-H stretch in the IR spectrum, the downfield proton signal in the ¹H NMR, and the corresponding carbonyl carbon signal in the ¹³C NMR.

Conclusion

This guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined procedures and analytical methods, researchers can reliably synthesize and validate this compound, paving the way for its further investigation in various scientific and developmental applications.

References

- Liang, X., Guo, Z., & Yu, C. (n.d.). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry.

-

Arjunan, S., et al. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925. [Link]

- ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.

-

PrepChem.com. (n.d.). Synthesis of N-(fur-2-ylmethoxy)phthalimide. [Link]

- Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.

- Kirby, D. A. (n.d.). The Characterization of N-methylphthalimide (NMP). DEA.gov.

- ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.

-

Kucuk, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central. [Link]

-

National Institute of Standards and Technology. (n.d.). Phthalimide. NIST WebBook. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

- ResearchGate. (n.d.). Mass-spectrums of isoimides and imides of phthalic and nahthalic acids.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Cycloaddition of furfurylamines to maleic anhydride and its substituted derivatives.

-

da Silva, A. C. M., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270. [Link]

- CymitQuimica. (n.d.). This compound.

- Autech. (n.d.). Product information, this compound.

- Fluorochem. (n.d.). This compound.

- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.

- Scholars Research Library. (n.d.).

-

Wikipedia. (n.d.). Trimellitic anhydride. [Link]

- National Institutes of Health. (n.d.). 2-(2-Carboxyethyl)

-

PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. [Link]

-

Ataman Kimya. (n.d.). TRIMELLITIC ANHYDRIDE. [Link]

- ResearchGate. (n.d.). Principal reaction pathways to achieve furfurylamine from different starting substrates.

-

PubChem. (n.d.). Trimellitic anhydride. [Link]

- ResearchGate. (n.d.). Synthesis of furyl-, furylvinyl-, thienyl-, pyrrolinylquinazolines and isoindolo[2,1-a]quinazolines.

- Semantic Scholar. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)

- ResearchGate. (n.d.). 13C NMR spectra of....

-

Al-Ostath, A. I., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2945. [Link]

- Google Patents. (n.d.).

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Trimellitic anhydride - Wikipedia [en.wikipedia.org]

- 3. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS#:356575-75-2 | this compound | Chemsrc [chemsrc.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 8. researchgate.net [researchgate.net]

- 9. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phthalimide(85-41-6) IR Spectrum [chemicalbook.com]

Physicochemical properties of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

An In-Depth Technical Guide Physicochemical Properties and Synthetic Strategy of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Introduction

This compound is a bespoke chemical entity that merges three key pharmacophoric motifs: the phthalimide scaffold, a flexible furfuryl group, and a carboxylic acid handle. The phthalimide core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of drugs with activities ranging from anti-inflammatory to anticancer.[1] The inclusion of a furan ring, a common bioisostere for phenyl groups, and a carboxylic acid, which provides a crucial point for hydrogen bonding or salt formation, makes this molecule a highly versatile building block for the synthesis of novel therapeutic agents and advanced materials.[1][2]

This guide provides a detailed examination of the molecule's physicochemical properties, a robust and reproducible synthetic protocol, and an expert perspective on its potential applications in research and development.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the foundation of all subsequent research. This compound is defined by its unique arrangement of atoms and functional groups.

The core structure consists of an isoindoline-1,3-dione system, where the nitrogen atom is substituted with a furan-2-ylmethyl (furfuryl) group. A carboxylic acid group is attached at the 5-position of the isoindoline ring system.

Caption: Chemical structure of the title compound.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is critical for predicting its behavior in both chemical and biological systems. These parameters dictate formulation strategies, reaction kinetics, and pharmacokinetic profiles.

| Property | Value | Source |

| CAS Number | 356575-75-2 | [3] |

| Molecular Formula | C₁₄H₉NO₅ | [3][4] |

| Molecular Weight | 271.23 g/mol | [3] |

| IUPAC Name | 2-(Furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | [4] |

| Density (Predicted) | 1.539 g/cm³ | [3] |

| Boiling Point (Predicted) | 503.1 °C at 760 mmHg | [3] |

| Melting Point | Not Experimentally Determined | [3] |

| Solubility | >40.7 µg/mL (in aqueous buffer, likely) | [5] |

Expert Insights:

-

Melting Point: While an experimental melting point is not available in the cited literature, similar N-substituted phthalimide carboxylic acids, such as 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid, exhibit high melting points (e.g., >250 °C), suggesting the title compound is a stable, crystalline solid at room temperature.[6]

-

Solubility: The reported aqueous solubility is low, which is expected given the large, relatively nonpolar phthalimide and furan components.[5] However, the presence of the carboxylic acid group (pKa predicted to be ~3.5-4.5) means its solubility will dramatically increase in basic aqueous solutions (pH > 6) due to the formation of the highly polar carboxylate anion. In organic solvents, it is expected to have good solubility in polar aprotic solvents like DMF and DMSO and limited solubility in nonpolar solvents like hexanes.

-

Structural Features & Drug-Likeness: The molecule contains one hydrogen bond donor (the carboxylic acid -OH) and five hydrogen bond acceptors (two imide carbonyls, two carboxylic acid oxygens, and the furan oxygen). This balance is significant for its potential interactions with biological macromolecules.

Caption: Key structural motifs and their functional roles.

Synthesis and Purification Protocol

The synthesis of N-substituted phthalimides is a cornerstone reaction in organic chemistry. The most direct and efficient method for preparing the title compound is through the condensation of trimellitic anhydride with furfurylamine. This reaction proceeds readily, often without the need for a catalyst, by forming an intermediate amic acid which then cyclizes upon heating to the stable imide product.

Reaction: Trimellitic Anhydride + Furfurylamine → this compound

Caption: General workflow for the synthesis protocol.

Detailed Experimental Protocol

-

Materials & Reagents:

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (1.0 eq) and glacial acetic acid. Stir to form a suspension.

-

Amine Addition: Add furfurylamine (1.0 eq) to the suspension. The reaction is often exothermic, and the solids may dissolve as the intermediate amic acid is formed.

-

Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed. Causality Note: Heating is crucial to drive the dehydration and cyclization from the amic acid intermediate to the thermodynamically stable phthalimide ring.

-

Product Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of cold deionized water with vigorous stirring. A precipitate will form. Causality Note: The product is insoluble in water, while acetic acid and any unreacted starting materials are soluble, enabling efficient isolation.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove residual acetic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure, crystalline solid.

-

Drying: Dry the purified product under vacuum at 60-80 °C to a constant weight.

-

Potential Applications and Research Context

The strategic combination of functional groups in this compound makes it a valuable intermediate for several research and development areas:

-

Medicinal Chemistry: The carboxylic acid serves as a versatile attachment point. It can be converted to esters, amides, or other functional groups to generate libraries of compounds for screening. The phthalimide core is a known modulator of various biological pathways, and new derivatives could be explored as potential anti-inflammatory, antiviral, or anticancer agents.[1]

-

Polymer Science: As a difunctional monomer (a carboxylic acid and a stable heterocyclic core), it can be incorporated into polyesters or polyamides. The rigid phthalimide unit can enhance the thermal stability and mechanical properties of the resulting polymers.[7]

-

Materials Science: The planar phthalimide structure promotes π-π stacking interactions, making it a candidate for developing organic semiconductors, dyes, or fluorescent probes after further functionalization.

Conclusion

This compound is a compound of significant interest, built upon a foundation of high-value chemical motifs. Its predictable physicochemical properties, governed by the interplay between its polar carboxylic acid and nonpolar aromatic systems, combined with a straightforward and scalable synthesis, position it as an essential building block for innovation. Researchers in drug discovery and materials science can leverage this molecule's unique architecture to construct novel compounds with tailored functions and properties.

References

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:356575-75-2 | this compound | Chemsrc [chemsrc.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimellitic anhydride - Wikipedia [en.wikipedia.org]

- 8. sandermanpub.net [sandermanpub.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert insights to facilitate the identification and characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide offers a robust, predictive framework based on the well-documented spectroscopic behaviors of its constituent chemical moieties: the N-substituted phthalimide, the furan ring, and the carboxylic acid.

Molecular Structure and Key Features

This compound is a molecule that integrates several key functional groups, each contributing distinct features to its overall spectroscopic profile. Understanding this structure is paramount to interpreting its spectral data.

Caption: Molecular structure of the target compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted spectra for this compound are based on established chemical shift values for furan, phthalimide, and carboxylic acid derivatives.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the furan ring, the methylene bridge, the aromatic protons of the phthalimide ring, and the carboxylic acid proton.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Phthalimide (aromatic) | 7.8 - 8.5 | Multiplet | 3H |

| Furan (H5) | ~7.4 | Doublet of doublets | 1H |

| Furan (H3) | ~6.3 | Doublet of doublets | 1H |

| Furan (H4) | ~6.2 | Doublet of doublets | 1H |

| Methylene (-CH₂-) | ~4.9 | Singlet | 2H |

-

Causality of Predictions: The carboxylic acid proton is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift due to hydrogen bonding. The aromatic protons of the phthalimide ring will be in the typical aromatic region, with their exact shifts and multiplicities depending on the substitution pattern. The furan protons have characteristic chemical shifts, with the proton adjacent to the oxygen (H5) being the most deshielded.[3] The methylene protons, being adjacent to the electron-withdrawing phthalimide nitrogen and the furan ring, are expected to be downfield.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Imide Carbonyls (C=O) | 160 - 170 |

| Furan (C2, C5) | 140 - 155 |

| Phthalimide (aromatic quaternary) | 130 - 140 |

| Phthalimide (aromatic CH) | 120 - 135 |

| Furan (C3, C4) | 105 - 115 |

| Methylene (-CH₂-) | 35 - 45 |

-

Causality of Predictions: The carbonyl carbons of the carboxylic acid and imide groups are the most deshielded, appearing at the lowest field.[4][5] The quaternary carbons of the phthalimide and furan rings will also be in the downfield region. The protonated carbons of the aromatic and furan rings will appear in their characteristic regions.[2][6] The methylene carbon, attached to the nitrogen, will be in the aliphatic region but shifted downfield due to the inductive effect of the nitrogen atom.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of the target compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and imide moieties.[7]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |

| Carboxylic Acid O-H stretch | 2500 - 3300 | Strong | Very Broad |

| Imide C=O stretch | 1700 - 1780 | Strong | Sharp (possibly two bands) |

| Carboxylic Acid C=O stretch | 1680 - 1720 | Strong | Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium | Multiple sharp bands |

| Furan C-O-C stretch | 1000 - 1300 | Strong | Sharp |

-

Causality of Predictions: The most prominent feature will be the extremely broad O-H stretch of the carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[7] The carbonyl region will be complex, with strong absorptions from both the imide and carboxylic acid C=O groups. N-substituted phthalimides often show two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[8] The spectrum will also feature characteristic peaks for the aromatic C=C bonds and the C-O-C stretch of the furan ring.[9]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

-

Molecular Ion (M⁺): The expected molecular weight of C₁₄H₉NO₅ is 271.23 g/mol . A prominent molecular ion peak at m/z = 271 should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).

-

Predicted Fragmentation Pattern: The fragmentation of N-substituted phthalimides is well-documented and often involves cleavage of the N-substituent bond.[10][11]

A plausible fragmentation pathway is outlined below:

Caption: A plausible mass spectrometry fragmentation pathway.

-

Causality of Predictions: The initial loss of the carboxylic acid group (COOH, 45 Da) is a common fragmentation for aromatic carboxylic acids.[12] Another likely fragmentation is the cleavage of the bond between the methylene group and the phthalimide nitrogen, leading to the formation of a stable furfuryl cation (m/z = 81) and a phthalimide radical cation fragment.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is of interest) in a clean NMR tube.[1]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Processing: The instrument software will process the raw data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS data for this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This comprehensive analysis serves as a valuable resource for any scientist working with this or structurally related molecules.

References

-

Novak, I., & Kovac, B. (n.d.). Photochemistry via Photoelectron Spectroscopy: N-substituted Phthalimides. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Nayab, P. S., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713. Retrieved from [Link]

-

Semantic Scholar. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Retrieved from [Link]

-

Novak, I., & Kovac, B. (2003). Photochemistry via Photoelectron Spectroscopy: N-Substituted Phthalimides. The Journal of Physical Chemistry A, 107(19), 3585-3590. Retrieved from [Link]

-

Majerz, I., et al. (2021). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER SPECTRUM, AND SAMPLE 19 (FURAN DERIVATIVE FROM ESO), LOWER SPECTRUM; F = FURAN, G = GLYCERATE, S = RESIDUAL SOLVENT (ETHYL ACETATE). Retrieved from [Link]

-

Page Jr, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 86(20), 4225-4228. Retrieved from [Link]

-

Canadian Science Publishing. (1957). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,5-Furandicarboxylic acid, 2TMS derivative. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. Retrieved from [Link]

-

Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of furyl-, furylvinyl-, thienyl-, pyrrolinylquinazolines and isoindolo[2,1-a]quinazolines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of FDCA. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chempap.org [chempap.org]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Furylmethyl Isoindoline-1,3-dione Derivatives

Introduction: Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide focuses on a novel chemical class: furylmethyl isoindoline-1,3-dione derivatives. The core principle behind this molecular architecture is the synergistic fusion of two pharmacologically significant moieties.

-

The Isoindoline-1,3-dione Core: More commonly known as phthalimide, this scaffold is renowned for its presence in a variety of biologically active compounds.[1][2] Its most famous—and infamous—representative, thalidomide, has undergone a renaissance. Originally a sedative, its potent immunomodulatory and anti-angiogenic properties have led to the development of analogs like lenalidomide and pomalidomide, which are now staples in the treatment of multiple myeloma.[3][4][5] The mechanism often involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific protein targets.[3][6] Derivatives of this core have been explored for a wide range of activities, including analgesic, anti-inflammatory, and anticonvulsant effects.[2]

-

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle that is a key pharmacophore in numerous clinically approved drugs.[7][8] Its presence can impart favorable pharmacokinetic properties and contribute to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[7][8][9][10] For example, furan-containing compounds like ranitidine have been used as anti-ulcer agents, while others form the basis of antibiotics like nitrofurantoin.[7][10]

By covalently linking the furan moiety (via a methyl group) to the nitrogen of the isoindoline-1,3-dione core, we hypothesize the creation of novel derivatives with unique biological profiles, potentially exhibiting enhanced potency, selectivity, or novel mechanisms of action. This guide provides a comprehensive framework for systematically screening these compounds to uncover their therapeutic potential.

Designing the Screening Cascade: A Logic-Driven Approach

A successful screening campaign is not a random collection of assays but a tiered, logical progression designed to efficiently identify promising lead compounds. The causality behind this cascade is to use broad, cost-effective assays first to filter large numbers of compounds, followed by more complex, target-specific assays for the initial "hits."

Caption: A typical tiered approach for screening novel compounds.

Primary Screening: Foundational Cytotoxicity Profiling

The essential first step is to determine the inherent cytotoxicity of the novel derivatives. This establishes a therapeutic window and flags compounds that are indiscriminately toxic. The MTT assay is a robust, high-throughput colorimetric method for this purpose.[11][12][13]

Principle of the MTT Assay: The assay measures cellular metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan.[11][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11]

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous control cell line (e.g., HDF - human dermal fibroblasts) in appropriate media.[15]

-

Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well plate.[16]

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[11]

-

-

Compound Treatment:

-

Prepare stock solutions of the furylmethyl isoindoline-1,3-dione derivatives in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old media from the cells and add 100 µL of the media containing the test compounds.

-

Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[16]

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS.[14]

-

Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing purple formazan crystals to form.[14]

-

Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the crystals.[16]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[13]

-

Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

-

Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Secondary Screening: Elucidating Specific Biological Activities

Compounds that show interesting activity in the primary screen (e.g., selective cytotoxicity towards cancer cells) are advanced to secondary assays to probe specific mechanisms. Based on the known pharmacology of the parent scaffolds, the following areas are logical starting points.

A. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Rationale: Both isoindoline-1,3-dione and furan derivatives have been associated with anti-inflammatory properties.[2][7] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.[17] Selective inhibition of the inducible COX-2 isoform is a key goal for modern anti-inflammatory drug discovery.[18][19]

Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical).[20][21]

-

Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) solutions as per the manufacturer's instructions.[20]

-

Enzyme and Inhibitor Incubation:

-

In separate wells of a 96-well plate, add purified human recombinant COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.[20]

-

Include a DMSO vehicle control for uninhibited enzyme activity.

-

Pre-incubate for 10-15 minutes at 37°C.[17]

-

-

Reaction Initiation:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Simultaneously, add a fluorometric probe that reacts with the prostaglandin H2 (PGH2) product.

-

-

Signal Detection:

-

Incubate for 5-10 minutes at 37°C.

-

Measure the fluorescence using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[18]

-

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Furan-containing compounds, particularly nitrofurans, are well-established antimicrobial agents.[7] It is therefore prudent to screen novel derivatives for antibacterial or antifungal activity. The broth microdilution method is the standard for determining the MIC.[22][23]

Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation:

-

Compound Dilution:

-

In a 96-well microtiter plate, add 100 µL of MHB to each well.

-

Add 100 µL of a concentrated stock of the test compound to the first well and perform a two-fold serial dilution across the plate.[22]

-

-

Inoculation and Incubation:

-

Result Determination:

Data Summary and Hit Prioritization

Effective data visualization is critical for comparing compounds and selecting hits. A summary table allows for a clear comparison of potency and selectivity across different assays.

| Compound ID | Structure (R-group) | Cytotoxicity IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 SI | MIC (µg/mL) vs. S. aureus |

| A549 | HDF | ||||

| FMI-001 | -H | 25.4 | >100 | 5.2 | >100 |

| FMI-002 | -Cl | 8.1 | 75.6 | 15.8 | 4.8 |

| FMI-003 | -OCH₃ | >100 | >100 | 0.8 | >100 |

| Doxorubicin | (Control) | 0.5 | 2.1 | N/A | N/A |

| Celecoxib | (Control) | >100 | >100 | 0.05 | 150 |

| Vancomycin | (Control) | N/A | N/A | N/A | N/A |

Table represents hypothetical data for illustrative purposes.

From this hypothetical data, compound FMI-002 emerges as a potential anticancer hit due to its preferential cytotoxicity against the A549 cancer cell line. Compound FMI-003 is a promising anti-inflammatory lead with potent and selective COX-2 inhibition and low cytotoxicity. It also shows the best antimicrobial activity.

Mechanistic Insights: The Thalidomide Legacy

For compounds showing potent anticancer activity, it is crucial to investigate if they share a mechanism with thalidomide and its analogs. These immunomodulatory drugs (IMiDs) function by binding to the protein Cereblon (CRBN).[3][6] This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6] The degradation of these factors is key to the anti-myeloma effects.[6]

Caption: Hypothesized mechanism of action for an active derivative.

Follow-up studies for promising anticancer hits should include Western blot analysis to determine if treatment leads to a reduction in IKZF1 or IKZF3 protein levels in sensitive cell lines.

References

- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Deriv

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

- The molecular mechanism of thalidomide analogs in hem

- Pharmacological significance of the furan scaffold in drug discovery. Benchchem.

- Thalidomide. Wikipedia.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Development of Analogs of Thalidomide. Encyclopedia.pub.

- Cytotoxicity MTT Assay Protocols and Methods.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- MTT assay protocol. Abcam.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.

- A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.

- Molecular mechanisms of thalidomide and its deriv

- Pharmacological activity of furan deriv

- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.

- Protocol for Cell Viability Assays. BroadPharm.

- Medicinal significance of furan deriv

- Minimum Inhibitory Concentration (MIC) Test.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop

- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIV

- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-rel

- MTT (Assay protocol. Protocols.io.

- (PDF) Pharmacological Properties of Thalidomide and Its Analogues.

- Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.

- 13.

- Synthesis and optical properties of some isoindole-1,3-dione compounds.

- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

- COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.

- How can I assay cyclooxygenase pathway inhibition for plant extracts?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. clyte.tech [clyte.tech]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. MTT (Assay protocol [protocols.io]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 24. files.core.ac.uk [files.core.ac.uk]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Executive Summary

The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, renowned for its role in a diverse array of biologically active compounds.[1] The historical context of thalidomide has evolved into a modern understanding of its potent therapeutic potential, leading to the development of highly successful immunomodulatory and anticancer drugs such as lenalidomide and pomalidomide.[2][3] This guide focuses on a specific novel derivative, 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid, a compound for which the biological targets are not yet elucidated. By leveraging the extensive knowledge base of its structural analogues, this document outlines a comprehensive, hypothesis-driven, and unbiased strategy for the identification and validation of its potential therapeutic targets. We will delve into the primary hypothesis centering on Cereblon (CRBN), the known target of immunomodulatory imide drugs (IMiDs), and explore secondary potential targets based on the broad pharmacology of the phthalimide class.[2][4] Furthermore, this guide provides detailed experimental workflows, from initial in silico screening to definitive biophysical and cell-based validation assays, designed to provide researchers and drug development professionals with a robust framework for investigating this promising molecule.

Introduction to the Isoindoline-1,3-dione Scaffold

A Privileged Structure in Drug Discovery

The phthalimide core is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for developing novel therapeutics.[1] Derivatives have been investigated for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects.[5][6][7] This versatility stems from the scaffold's ability to be readily functionalized, allowing for precise modulation of its physicochemical properties and biological interactions.

The Thalidomide Legacy: Unraveling a Complex Mechanism

Thalidomide, first marketed in the 1950s as a sedative, became infamous for its severe teratogenic effects.[2] Decades of research have transformed our understanding of its mechanism, revealing that thalidomide and its more potent, safer analogues, lenalidomide and pomalidomide, exert their pleiotropic effects by binding to the protein Cereblon (CRBN).[2][8] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[4] The binding of an IMiD to CRBN allosterically modifies the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRL4^CRBN^.[2][4] This groundbreaking discovery has not only explained the therapeutic effects of IMiDs in multiple myeloma and other hematologic malignancies but has also paved the way for a new modality of drug discovery: targeted protein degradation (e.g., PROTACs).[4]

Profile: this compound

The subject of this guide, this compound (henceforth referred to as "Compound-F"), is a novel molecule incorporating the core phthalimide structure.

| Property | Value | Source |

| IUPAC Name | 2-(Furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | [9] |

| CAS Number | 356575-75-2 | [9][10] |

| Molecular Formula | C₁₄H₉NO₅ | [9][11] |

| Boiling Point | 503.1°C at 760 mmHg | [11] |

| Density | 1.539 g/cm³ | [11] |

The presence of the phthalimide core strongly suggests that Compound-F may share therapeutic targets with established drugs like thalidomide and its analogues. The furan and carboxylic acid moieties provide unique steric and electronic features that will dictate its specific target affinity and pharmacological profile.

Hypothesis-Driven Target Identification

The most efficient path to target identification begins with informed hypotheses based on structural analogy. The clear structural relationship between Compound-F and the IMiD class of drugs establishes a primary, high-priority hypothesis.

Primary Hypothesis: Cereblon (CRBN) Modulation

The central hypothesis is that Compound-F acts as a molecular glue, binding to CRBN and inducing the degradation of neosubstrates. The glutarimide ring of thalidomide is crucial for CRBN binding, and while Compound-F possesses the related phthalimide ring, its potential to fit into the same binding pocket must be experimentally verified.

Mechanism of Action (Hypothesized):

-

Binding: Compound-F binds to the thalidomide-binding pocket of the CRBN protein, a component of the CRL4 E3 ubiquitin ligase complex.

-

Neosubstrate Recruitment: This binding event creates a novel interface on the surface of CRBN, promoting the recruitment of specific proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), or Casein Kinase 1α (CK1α).[2]

-

Ubiquitination: The recruited neosubstrate is polyubiquitinated by the E3 ligase complex.

-

Degradation: The polyubiquitin tag targets the neosubstrate for degradation by the 26S proteasome.

-

Therapeutic Effect: The degradation of these key proteins leads to downstream effects, such as apoptosis in multiple myeloma cells and immunomodulation.[2][12]

Caption: Hypothesized mechanism of action for Compound-F via CRBN modulation.

Secondary Hypotheses from the Phthalimide Class

Beyond CRBN, the broader phthalimide class has been associated with other biological activities that suggest alternative or additional targets for Compound-F.

-

Inhibition of TNF-α Production: Thalidomide and its analogues are known to enhance the degradation of TNF-α mRNA, thereby reducing the secretion of this key pro-inflammatory cytokine.[12] This makes enzymes and transcription factors in the TNF-α signaling pathway potential targets.

-

Cholinesterase Inhibition: Certain isoindoline-1,3-dione derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a potential role in neurological applications.[13]

-

Ion Channel Modulation: Phthalimide-based compounds have demonstrated anticonvulsant activity, with evidence pointing towards the inhibition of neuronal voltage-gated sodium channels (NVSCs).[14]

-

Antimicrobial Activity: Various phthalimide derivatives have shown potent antibacterial and antimycobacterial activity, potentially through the inhibition of essential enzymes like DNA gyrase.[15]

Unbiased Target Identification Strategies

While hypothesis-driven approaches are powerful, unbiased methods are crucial for discovering novel mechanisms of action and potential off-targets.[3]

Caption: Integrated workflow for unbiased therapeutic target identification.

In Silico Computational Approaches

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly screen vast biological target space to prioritize candidates.[16][17]

-

Molecular Docking & Virtual Screening: Docking Compound-F against a library of 3D protein structures (e.g., the PDB) can predict binding modes and affinities. This is particularly useful for screening against known target families like kinases, proteases, or G-protein coupled receptors.[16]

-

Pharmacophore Modeling & Ligand-Based Screening: This method uses the 3D chemical features of known active molecules to search for other compounds, like Compound-F, that could bind to the same target.[18] It is powerful when a target's 3D structure is unknown but ligands have been identified.

Chemical Proteomics Approaches

These experimental methods use the small molecule itself as a "bait" to isolate its binding partners from a complex biological sample, such as a cell lysate.[19]

-

Affinity Chromatography-Mass Spectrometry: This is a classic and robust method.[3][20] Compound-F is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is passed over the matrix, and proteins that bind to Compound-F are "captured." After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that small molecule binding often stabilizes a protein's structure, making it more resistant to proteolysis.[20] Cell lysates are treated with Compound-F or a vehicle control, then subjected to limited digestion by a protease like pronase. Target proteins will be protected from digestion in the Compound-F-treated sample, and this difference can be visualized by SDS-PAGE or quantified by mass spectrometry.

Experimental Validation Workflow

Once a list of putative targets is generated, a rigorous validation cascade is essential to confirm direct, meaningful interactions. The following protocols are designed as self-validating systems with necessary controls.

Target Engagement: Biophysical Assays

These methods confirm a direct, physical interaction between Compound-F and a purified recombinant target protein.

Protocol 4.1.1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

-

Principle: This assay measures the thermal stability of a protein. Ligand binding typically stabilizes a protein, increasing its melting temperature (Tₘ).

-

Methodology:

-

Preparation: Prepare a master mix of the purified target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

-

Plating: Aliquot the master mix into a 96-well qPCR plate. Add Compound-F across a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a known binder as a positive control, if available.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a ramp rate of 1°C/minute.

-

Data Acquisition: Monitor the fluorescence of the dye. As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.

-

Analysis: Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition. A significant positive shift in Tₘ in the presence of Compound-F indicates direct binding.

-

-

Causality & Controls: The shift in Tₘ is a direct consequence of the energy required to break the non-covalent bonds between the protein and the ligand. The vehicle control is critical to ensure the shift is not an artifact of the solvent.

Protocol 4.1.2: Surface Plasmon Resonance (SPR)

-

Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

-

Methodology:

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared (e.g., mock-immobilized) to subtract bulk refractive index changes.

-

Binding Analysis: Flow solutions of Compound-F at various concentrations over both the target and reference flow cells.

-

Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) over time. This generates a sensorgram showing an association phase (as Compound-F binds) and a dissociation phase (as buffer washes it off).

-

Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which reflects binding affinity.

-

-

Causality & Controls: A concentration-dependent increase in the SPR signal provides high-confidence evidence of a direct interaction. The reference channel is essential for data integrity. A structurally similar but inactive compound should be run as a negative control.

Target Validation in Cellular Models

Confirming that the biophysical interaction translates to a biological effect in a cellular context is the critical next step.

Protocol 4.2.1: CRBN-Mediated Degradation Assay (Western Blot)

-

Principle: If Compound-F engages CRBN, it should induce the degradation of known CRBN neosubstrates in a proteasome-dependent manner.

-

Methodology:

-

Cell Culture: Culture a relevant cell line, such as the MM.1S multiple myeloma cell line, which expresses CRBN and IKZF1.

-

Treatment: Treat cells with a dose-response of Compound-F (e.g., 0.01 to 10 µM) for a set time (e.g., 4-24 hours). Include a vehicle control (DMSO) and a positive control (lenalidomide or pomalidomide). To confirm proteasome dependence, include a co-treatment condition of Compound-F with a proteasome inhibitor (e.g., MG132).

-

Lysis & Protein Quantification: Harvest and lyse the cells. Quantify total protein concentration using a BCA assay.

-

Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target neosubstrate (e.g., anti-IKZF1), CRBN, and a loading control (e.g., anti-Actin or anti-GAPDH).

-

Analysis: Quantify band intensity. A dose-dependent decrease in the IKZF1 signal relative to the loading control indicates degradation. The rescue of IKZF1 levels in the MG132 co-treatment condition confirms the mechanism is proteasome-dependent.

-

-

Causality & Controls: The positive control (lenalidomide) validates the assay system. The loading control ensures equal protein loading. The proteasome inhibitor directly tests the causal link between Compound-F treatment and proteasomal degradation.

Protocol 4.2.2: Anti-proliferative Assay in Multiple Myeloma Cell Lines

-

Principle: Degradation of IKZF1/3 is known to be cytotoxic to multiple myeloma cells. Therefore, if Compound-F works via CRBN, it should inhibit the proliferation of these cells.

-

Methodology:

-

Cell Plating: Seed multiple myeloma cells (e.g., MM.1S) in 96-well plates.

-

Treatment: Treat cells with a serial dilution of Compound-F for 72-96 hours. Include vehicle and positive controls.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability versus log[concentration]. Fit the curve using a non-linear regression to determine the IC₅₀ value (the concentration that inhibits proliferation by 50%).

-

-

Causality & Controls: Correlating a potent IC₅₀ value with potent degradation of IKZF1 (from Protocol 4.2.1) provides strong evidence that the anti-proliferative effect is caused by the on-target CRBN-mediated mechanism.

| Compound | MM.1S IC₅₀ (nM) [Hypothetical Data] | IKZF1 DC₅₀ (nM) [Hypothetical Data] |

| Compound-F | 50 | 25 |

| Lenalidomide | 150 | 100 |

| Inactive Analogue | >10,000 | >10,000 |

Conclusion and Future Directions

This guide provides a multi-faceted strategy for the comprehensive investigation of this compound. The structural similarity to the highly successful IMiD class of drugs places Cereblon as the primary therapeutic target of interest. The outlined validation workflow, progressing from in silico analysis and biophysical assays to mechanism-based cellular assays, establishes a rigorous and logical path to confirm this hypothesis.

Should Compound-F not engage CRBN, the unbiased proteomics and secondary hypothesis-driven approaches provide a robust framework for discovering novel mechanisms. The ultimate goal is to build a complete profile of Compound-F, elucidating not only its direct targets but also the downstream pathways it modulates. This foundational knowledge is indispensable for its potential progression into a clinically viable therapeutic agent.

References

- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFc-OFFq3TGfea8A3H5RHPR6fmlCfGuCFSVcNtyUDg73hYouGCJ34Fw90k86WEc_-fSaKGfQ3t36KuRwi913mrR8bx3pEz1umYwgeiNhap3GPyGSGWsKs--sa_tMkzRFyLimp0I2QdcpMaMRYtYTUAF2SY6-4PeQGo5pZWH1hydDZ-jSbNLmQ8wGs0J2WjTw8xI-VIYZaU9PgEvL9maeRvYovbg8Lv7dXaehpkQcuBaGFST-fdOA==]

- Thalidomide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thalidomide]

- The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28187313/]

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10562304/]

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7206]

- Target Identification and Validation (Small Molecules) - University College London. [URL: https://www.ucl.ac.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11378370/]

- Development of Analogs of Thalidomide - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/33054]

- Identifying novel drug targets with computational precision - ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S294976242300010X]

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534241/]

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/cb200027b]

- In Silico Target Prediction - Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/in-silico-target-prediction.htm]

- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07340]

- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [URL: https://labinsights.proteintech.

- Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5739443/]

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate. [URL: https://www.researchgate.net/publication/364860472_Synthesis_and_Biological_Activity_of_New_Derivatives_of_Isoindoline-13-dione_as_Non-Steroidal_Analgesics]

- Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. [URL: https://www.researchgate.net/publication/224976214_Recent_advances_in_the_chemistry_of_phthalimide_analogues_and_their_therapeutic_potential]

- In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5389656/]

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2020.07.01.182279v1]

- (PDF) Pharmacological Properties of Thalidomide and Its Analogues - ResearchGate. [URL: https://www.researchgate.net/publication/270470211_Pharmacological_Properties_of_Thalidomide_and_Its_Analogues]

- Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312228/]

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - MDPI. [URL: https://www.mdpi.com/1422-0067/21/13/4737]

- Therapeutic Potential of Phthalimide Derivatives: A Review. [URL: https://www.researchgate.

- Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6116499/]

- How to experimentally validate drug-target interactions? - ResearchGate. [URL: https://www.researchgate.

- Therapeutic Potential of Phthalimide Derivatives: A Review. [URL: https://pdfs.semanticscholar.org/549e/15f60633b49e1022830e060c4a45a600d810.pdf]

- Table 1 . Methods of validation of protein -protein interactions. - ResearchGate. [URL: https://www.researchgate.net/figure/Methods-of-validation-of-protein-protein-interactions_tbl1_328005322]

- Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23939230/]

- Exploring Protein-Protein Interactions for Drug Discovery: Computational and Experimental Approaches - Walsh Medical Media. [URL: https://www.walshmedicalmedia.

- Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements | PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0604234103]

- This compound | Chemsrc. [URL: https://www.chemsrc.com/en/cas/356575-75-2_1033230.html]

- This compound - BIOGEN Científica. [URL: https://www.biogencientifica.com.br/p/CM195207/2-(2-furylmethyl)-1,3-dioxoisoindoline-5-carboxylic-acid]

- This compound - CymitQuimica. [URL: https://www.cymitquimica.

- Product information, this compound. [URL: https://www.benchchem.com/product/cm195207]

- This compound - Fluorochem - 试剂仪器网. [URL: https://www.instrument.com.cn/reagent/2744725.html]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. biomedgrid.com [biomedgrid.com]

- 8. Thalidomide - Wikipedia [en.wikipedia.org]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound [biogen.es]

- 11. CAS#:356575-75-2 | this compound | Chemsrc [chemsrc.com]

- 12. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 13. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 18. mdpi.com [mdpi.com]

- 19. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

In Silico ADME Profiling of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid: A Technical Guide

Abstract

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1] In silico computational models provide a rapid, cost-effective, and ethically sound approach to profile novel chemical entities before significant investment in synthesis and in vitro testing.[2] This technical guide provides an in-depth in silico ADME and toxicity (ADMET) profile for the novel compound 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid . Leveraging established and validated computational platforms, we will dissect its physicochemical characteristics, pharmacokinetic profile, and potential toxicity liabilities. The methodologies are presented in a transparent, step-by-step format to allow for replication and validation, embodying a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Early-Stage ADME Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic (PK) or toxicity profiles.[1][3] The characterization of a compound's ADME properties—how it is absorbed into the body, distributed to various tissues, metabolized into other compounds, and ultimately excreted—is fundamental to understanding its potential efficacy and safety.[4][5] Conducting these assessments early in the discovery pipeline allows for the prioritization of candidates with favorable "drug-like" properties and guides medicinal chemistry efforts to mitigate liabilities.[6]

Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this paradigm.[2][6] By analyzing a molecule's structure, these models can forecast a wide range of complex biological interactions, offering a holistic view of its potential behavior in vivo. This guide focuses on This compound , a compound of interest for which a comprehensive ADME profile is essential for further development.

Compound at a Glance:

-

Name: this compound

-

Molecular Formula: C₁₈H₁₁NO₅

-

Canonical SMILES: O=C(O)c1cc2C(=O)N(Cc3occc3)C(=O)c2cc1

This guide will utilize the SwissADME web tool, a freely accessible platform that provides robust, validated models for predicting key ADME parameters.[7]

Workflow for In Silico ADME Prediction

The predictive workflow is a systematic process designed to ensure comprehensive data collection and analysis. It begins with defining the molecule's structure and proceeds through various computational models, culminating in an integrated assessment.

Caption: A generalized workflow for in silico ADME prediction.

Detailed Methodology: SwissADME Protocol

This protocol provides a step-by-step guide for obtaining the ADME profile of the target molecule using the SwissADME web server.[8] This ensures transparency and allows for independent verification of the results.

-

Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME homepage (]">http://www.swissadme.ch).[8]

-